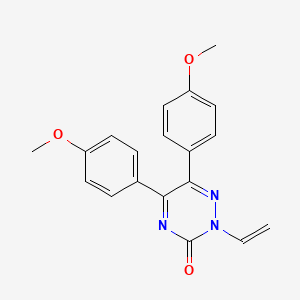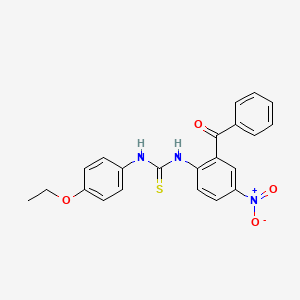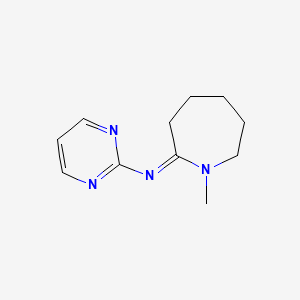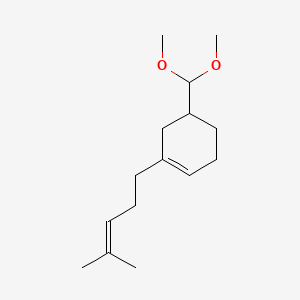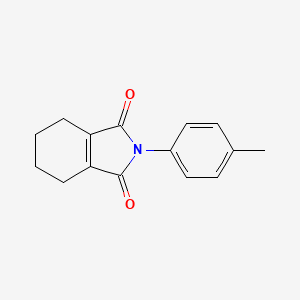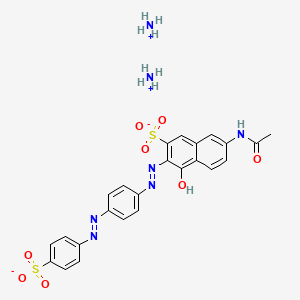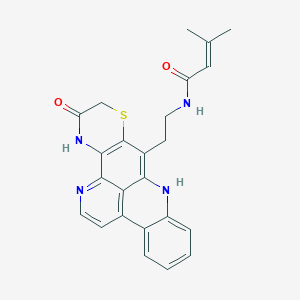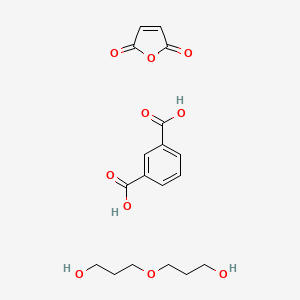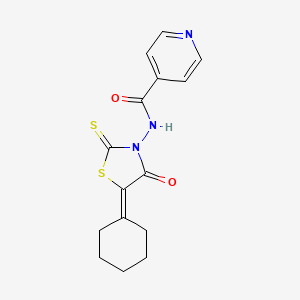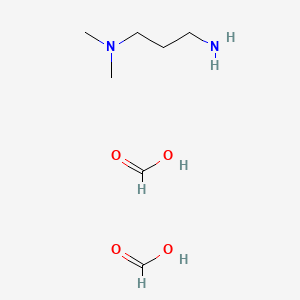
N',N'-dimethylpropane-1,3-diamine;formic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’,N’-dimethylpropane-1,3-diamine;formic acid is a compound that consists of N’,N’-dimethylpropane-1,3-diamine and formic acid. N’,N’-dimethylpropane-1,3-diamine, also known as 1,3-bis(methylamino)propane, is an organic compound with the chemical formula C5H14N2. It is a diamine with two methyl groups attached to the nitrogen atoms. Formic acid, on the other hand, is the simplest carboxylic acid with the chemical formula CH2O2. The combination of these two compounds forms a complex that has various applications in different fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N’,N’-dimethylpropane-1,3-diamine can be synthesized through the reaction of 1,3-diaminopropane with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like acetone and is carried out under reflux conditions .
Industrial Production Methods
In industrial settings, N’,N’-dimethylpropane-1,3-diamine is produced by the continuous reaction of dimethylamine with acrylonitrile to form dimethylaminopropionitrile, which is then hydrogenated using a catalyst such as Raney nickel in the presence of an alcohol solvent and a small amount of base . This method is efficient and suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
N’,N’-dimethylpropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions with alkyl halides to form quaternary ammonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Alkyl halides like methyl iodide are used in substitution reactions.
Major Products
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Quaternary ammonium salts.
Aplicaciones Científicas De Investigación
N’,N’-dimethylpropane-1,3-diamine;formic acid has several applications in scientific research:
Biology: It is used in the modification of biomolecules and as a reagent in biochemical assays.
Mecanismo De Acción
The mechanism of action of N’,N’-dimethylpropane-1,3-diamine;formic acid involves its ability to act as a nucleophile due to the presence of amine groups. It can form covalent bonds with electrophilic centers in various substrates, leading to the formation of stable products. The molecular targets and pathways involved depend on the specific application and the nature of the substrate .
Comparación Con Compuestos Similares
Similar Compounds
N,N-dimethylethylenediamine: Similar structure but with a shorter carbon chain.
N,N-dimethyl-1,6-hexanediamine: Similar structure but with a longer carbon chain.
N,N-diethyl-1,3-propanediamine: Similar structure but with ethyl groups instead of methyl groups.
Uniqueness
N’,N’-dimethylpropane-1,3-diamine is unique due to its specific carbon chain length and the presence of two methyl groups on the nitrogen atoms. This structure imparts distinct chemical properties and reactivity, making it suitable for specific applications that other similar compounds may not be able to achieve .
Propiedades
Número CAS |
134971-35-0 |
|---|---|
Fórmula molecular |
C7H18N2O4 |
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
N',N'-dimethylpropane-1,3-diamine;formic acid |
InChI |
InChI=1S/C5H14N2.2CH2O2/c1-7(2)5-3-4-6;2*2-1-3/h3-6H2,1-2H3;2*1H,(H,2,3) |
Clave InChI |
LRRWYYTUAOSVEO-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCN.C(=O)O.C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


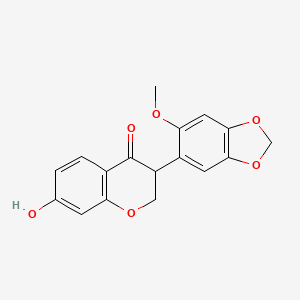
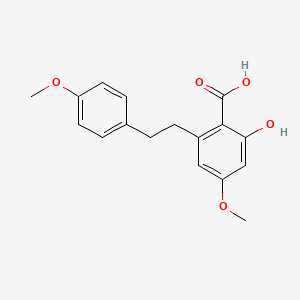


![(2S,5R,6S)-3,3-dimethyl-4,7-dioxo-6-[(2-phenylacetyl)amino]-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12719339.png)
